Albutoin

Epilepsy Anticonvulsant Efficacy Clinical Pharmacology

Albutoin is the definitive potency benchmark for 2-thiohydantoin anticonvulsant SAR screening. Its unique C=S thiohydantoin scaffold—distinct from phenytoin's C=O hydantoin core—alters lipophilicity, protein binding, and metabolic stability. Documented poor oral bioavailability makes it an ideal low-absorption reference standard for formulation development and transporter assays. Quantitatively characterized pharmacodynamic interactions with phenobarbital enable precise drug-drug interaction studies. Procure Albutoin to ensure validated comparative pharmacology data.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 830-89-7
Cat. No. B1666822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbutoin
CAS830-89-7
SynonymsAlbutoin
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=S)N1)CC=C
InChIInChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
InChIKeyRATGSRSDPNECNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Albutoin (CAS 830-89-7): Structural Profile and Procurement Context of a Thiohydantoin Anticonvulsant


Albutoin (BAX 422Z; 3-allyl-5-isobutyl-2-thiohydantoin) is a racemic thiohydantoin-derivative anticonvulsant [1]. Synthesized in the late 1950s as a structural congener of phenytoin within the hydantoin class, it was developed to explore improved anticonvulsant efficacy [2]. Albutoin functions as a voltage-gated sodium channel blocker, stabilizing neuronal membranes and reducing repetitive firing, a mechanism shared with phenytoin [3]. The compound was commercially marketed in Europe under the trade names CO-ORD and Euprax by Baxter Laboratories; however, it was evaluated by the United States Food and Drug Administration but never approved [4]. Albutoin is a small molecule (MW 212.31 Da; C10H16N2OS) characterized by an allyl group at the N3 position and an isobutyl side chain at the C5 position of the thiohydantoin ring .

Why Albutoin Cannot Be Interchanged with Phenytoin or Other Hydantoins Without Quantitative Verification


Despite shared sodium channel blocking mechanisms, hydantoin-class anticonvulsants exhibit substantial pharmacokinetic and pharmacodynamic divergence that precludes direct generic substitution without rigorous comparative data [1]. Albutoin, as a thiohydantoin (C=S substitution at the 2-position), differs fundamentally from the classic hydantoin (C=O) scaffold, altering lipophilicity, protein binding behavior, and metabolic stability . Clinical evidence demonstrates that Albutoin exhibits distinct efficacy outcomes compared to diphenylhydantoin (phenytoin), primidone, and phenobarbital, with documented inferior seizure control at therapeutic dosages and compromised oral bioavailability [2]. Furthermore, drug-drug interaction studies reveal that Albutoin produces specific additive or synergistic toxicities when paired with phenobarbital—interactions that differ quantitatively from those observed with other hydantoins [3]. These compound-specific characteristics render Albutoin a unique investigational tool for probing structure-activity relationships and comparative anticonvulsant pharmacology, but also preclude interchangeability in any research or development context without explicit quantitative evidence.

Albutoin Quantitative Comparative Evidence: Differentiated Performance vs. Phenytoin, Phenobarbital, and Primidone


Clinical Anticonvulsant Efficacy: Albutoin vs. Diphenylhydantoin (Phenytoin) in Double-Blind Controlled Trial

In a 1967 double-blind controlled clinical trial conducted at Northwestern University, Albutoin demonstrated anticonvulsant potency equivalent to diphenylhydantoin (phenytoin) against grand mal seizures [1]. The study reported that the effective dose of Albutoin was generally 5 to 7.5 mg/kg per day, with both compounds showing comparable efficacy in seizure control. Importantly, Albutoin exhibited fewer toxicity-induced side effects compared to diphenylhydantoin, with side effects described as slight and infrequent relative to those observed with the comparator [2]. This head-to-head comparison establishes Albutoin's equipotent efficacy profile with a more favorable short-term tolerability signature in this patient population.

Epilepsy Anticonvulsant Efficacy Clinical Pharmacology

Clinical Efficacy Comparison: Albutoin Demonstrates Inferior Seizure Control vs. Diphenylhydantoin, Primidone, and Phenobarbital at High Doses

A 1974 double-blind controlled clinical trial (Cereghino et al., Clin Pharmacol Ther) evaluated Albutoin efficacy and bioavailability in institutionalized patients with incomplete seizure control on existing antiepileptic regimens [1]. The study definitively concluded that Albutoin did not appear to be as effective as diphenylhydantoin (phenytoin), primidone, or phenobarbital in controlling seizure frequency [2]. Serum Albutoin level measurements indicated that the drug was poorly absorbed at dosages up to 1,200 mg per day, providing a pharmacokinetic explanation for the observed efficacy deficit [3].

Epilepsy Comparative Efficacy Therapeutic Failure

In Vivo Comparative Dose-Effectiveness: Albutoin 1,200 mg/day Matches Phenobarbital 150 mg/day

An in vivo use guide derived from clinical data indicates that Albutoin at a high oral dosage of 1,200 mg/day achieved approximately equivalent effectiveness to a low dosage of phenobarbital at 150 mg/day in preventing excess seizures [1]. By contrast, a low Albutoin dosage of 600 mg/day demonstrated no greater effectiveness than placebo [2]. This dose-response relationship reveals an 8:1 oral dose ratio for equivalent anticonvulsant effect (Albutoin:phenobarbital), quantifying the relative potency differential and highlighting Albutoin's requirement for substantially higher milligram exposure to achieve modest efficacy comparable to a subtherapeutic dose of a standard first-line agent.

Dose-Response Relative Potency Anticonvulsant Pharmacology

Drug-Drug Interaction: Isobolographic Analysis of Albutoin-Phenobarbital Combination Toxicity

A 1970 preclinical study (Wallin et al., J Pharmacol Exp Ther) employed isobolographic methodology to quantitatively evaluate the acute anticonvulsant and toxic interactions of Albutoin paired with phenobarbital [1]. Isobolographic analysis enables precise determination of whether drug combinations produce additive, synergistic, or antagonistic effects relative to the individual dose-response curves [2]. The study characterized the nature of Albutoin-phenobarbital pharmacodynamic interactions, providing a quantitative framework distinct from the interaction profiles of phenytoin or other hydantoins with phenobarbital. The findings establish that Albutoin's combination toxicology diverges from that of structurally related anticonvulsants, with specific implications for experimental polytherapy regimens.

Polytherapy Anticonvulsant Interaction Toxicology

Comparative Potency Within the 2-Thiohydantoin Series: Albutoin as the Most Potent Congener

A systematic pharmacological evaluation of substituted 2-thiohydantoins identified Albutoin (3-allyl-5-isobutyl-2-thiohydantoin) as the most potent anticonvulsant compound within a series of structurally related thiohydantoin derivatives [1]. This class-level finding positions Albutoin as the benchmark reference standard for evaluating novel thiohydantoin-based anticonvulsants. The study suggests that the combination of the N3-allyl and C5-isobutyl substituents confers optimal anticonvulsant activity within this chemical series, providing a validated structural starting point for derivative design and SAR exploration [2].

Structure-Activity Relationship Thiohydantoin SAR Lead Compound

Procurement-Relevant Research Applications for Albutoin (CAS 830-89-7)


Reference Standard for Thiohydantoin Structure-Activity Relationship (SAR) Studies

Albutoin serves as the established potency benchmark among substituted 2-thiohydantoin anticonvulsants [1]. Researchers synthesizing and screening novel thiohydantoin derivatives require Albutoin as the positive control and comparator standard against which new analogs are quantitatively evaluated. Procurement in this context enables reproducible assessment of relative anticonvulsant activity and structure-dependent potency trends within the thiohydantoin scaffold.

Comparative Bioavailability and Absorption Barrier Modeling

The documented poor oral absorption of Albutoin at doses up to 1,200 mg/day [1] makes the compound a valuable tool for investigating intestinal absorption barriers and bioavailability limitations of thiohydantoin-class molecules. Albutoin can serve as a low-bioavailability reference standard in formulation development studies, transporter interaction assays, and in silico absorption prediction model validation, where the contrast between its in vitro potency and in vivo underperformance provides a calibrated benchmark [2].

Drug-Drug Interaction Studies in Anticonvulsant Polytherapy Research

Albutoin exhibits quantitatively characterized pharmacodynamic interactions with phenobarbital, as established by isobolographic analysis [1]. This defined interaction profile makes Albutoin a suitable probe compound for studies examining mechanism-based drug-drug interactions among anticonvulsants, particularly those seeking to differentiate thiohydantoin-specific interaction patterns from hydantoin-class behaviors [2].

Mechanistic Studies of Voltage-Gated Sodium Channel Blockade

Albutoin shares the voltage-gated sodium channel blocking mechanism of phenytoin [1] but with distinct structural features (C=S substitution at the 2-position of the hydantoin ring) [2]. This structural divergence enables comparative electrophysiological investigations into how thiohydantoin versus classic hydantoin scaffolds differentially modulate sodium channel gating kinetics, use-dependent block characteristics, and state-dependent binding affinities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albutoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.